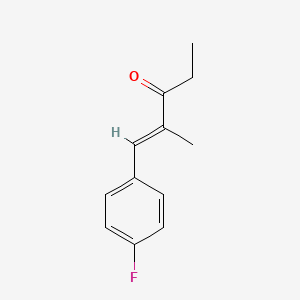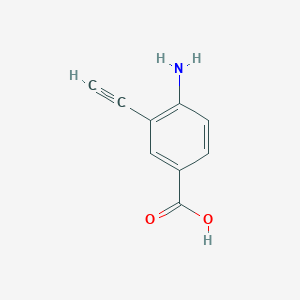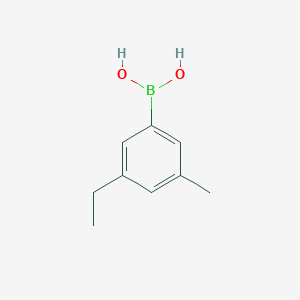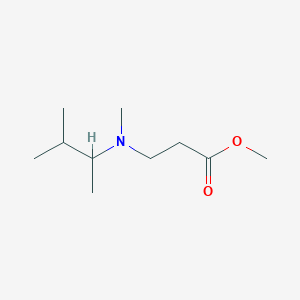![molecular formula C8H4N6O4 B11758008 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona es un compuesto heterocíclico que pertenece a la clase de pirimidopirimidinas. Estos compuestos se caracterizan por su estructura de anillo fusionado, que incluye dos anillos de pirimidina.
Métodos De Preparación
La síntesis de 1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona se puede lograr a través de varias rutas. Un método común implica la acilación de 5-acetil-4-aminopirimidinas, seguida de ciclización utilizando acetato de amonio (NH4OAc). Otro enfoque incluye la aminación reductiva del grupo acetilo en 5-acetil-4-aminopirimidinas, seguida de ciclización con dimetilformamida dimetil acetal (DMF-DMA) o ortoformiato de trietilo (HC(OEt)3) .
Análisis De Reacciones Químicas
1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se puede reducir utilizando agentes reductores comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el borohidruro de sodio (NaBH4).
Aplicaciones Científicas De Investigación
1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se está explorando su uso potencial en el desarrollo de nuevos productos farmacéuticos, particularmente como inhibidores de enzimas específicas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de enzimas como la dihidrofolato reductasa y la fosfodiesterasa. El compuesto se une al sitio activo de estas enzimas, evitando su función normal y, por lo tanto, ejerciendo sus efectos biológicos .
Comparación Con Compuestos Similares
1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona es similar a otras pirimidopirimidinas, como las pirimido[4,5-d]pirimidinas y las pirimido[5,4-d]pirimidinas. Estos compuestos comparten una estructura de anillo fusionado similar pero difieren en la posición de los átomos de nitrógeno y otros sustituyentes. La estructura única de 1,6-Dihidropirimidino[4,5-g]pteridina-2,4,7,9(3H,8H)-tetraona le confiere propiedades químicas y biológicas distintas, haciéndolo valioso para aplicaciones específicas .
Propiedades
Fórmula molecular |
C8H4N6O4 |
|---|---|
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
1,6-dihydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h(H2,9,12,14,16,18)(H2,10,11,13,15,17) |
Clave InChI |
XJCYHFCAMLRPBK-UHFFFAOYSA-N |
SMILES canónico |
C12=C(NC(=O)NC1=O)N=C3C(=N2)NC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)





![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)



![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
